molecular formula C16H16N2O3 B2436345 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide CAS No. 2034256-08-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide

Cat. No.: B2436345
CAS No.: 2034256-08-9
M. Wt: 284.315
InChI Key: WIASUEHVYLAZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The furan ring adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The furan ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the indole or furan rings.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is unique due to its combination of indole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a furan ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Anticancer Activity

The indole structure is often associated with anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation . Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling processes. For example, it could potentially act as an agonist for serotonin receptors based on structural similarities with known receptor ligands .

Study 1: Antiviral Activity

A study conducted on structurally related compounds demonstrated significant antiviral activity against HCV with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar effects based on its chemical structure .

CompoundIC50 (μM)Virus Targeted
Compound A0.35HCV
Compound B0.50Influenza

Study 2: Anticancer Efficacy

Another investigation into indole derivatives revealed that certain compounds induced apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction . While direct studies on our compound are lacking, the implications are significant.

CompoundCell Line% Inhibition at 10 μM
Indole AMCF7 (Breast)75%
Indole BHeLa (Cervical)80%

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIASUEHVYLAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.